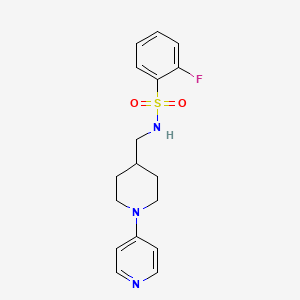

2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the 2-position. The sulfonamide nitrogen is linked to a piperidin-4-ylmethyl group, where the piperidine ring is further substituted at the 1-position with a pyridin-4-yl moiety.

Properties

IUPAC Name |

2-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMKCVRLVZMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction.

Sulfonamide Formation: The benzenesulfonamide group is attached through a sulfonation reaction, typically using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. For instance, studies on pyrimidine-based drugs have shown that certain derivatives demonstrate significant activity against various cancer cell lines, including breast and ovarian cancers. The mechanisms often involve inhibition of key enzymes involved in cell cycle regulation, such as CDK2 and CDK9, which are critical for cancer progression .

Case Study:

A derivative of benzenesulfonamide was tested against MCF-7 and MDA-MB-231 breast cancer cell lines, showing improved selectivity and lower IC50 values compared to traditional chemotherapeutics like 5-Fluorouracil. This suggests that modifications in the structure of sulfonamide compounds can enhance their efficacy against specific cancer types .

Antimicrobial Properties

Compounds with similar structural motifs have also been evaluated for their antimicrobial activities. Sulfonamides are known for their antibacterial properties, and modifications can lead to enhanced activity against resistant strains. For example, certain derivatives showed MIC values as low as 4 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 4 | |

| Compound B | E. coli | 10 | |

| Compound C | B. subtilis | 10 |

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonamide derivatives is crucial for optimizing their pharmacological profiles. Modifications at the phenyl ring or the piperidine moiety can significantly alter biological activity. Electron-withdrawing groups tend to enhance antibacterial efficacy by increasing the lipophilicity of the compounds .

Key Findings:

- Substitution patterns on the aromatic ring impact both potency and selectivity.

- The presence of halogen atoms can enhance binding affinity to bacterial targets.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atom and aromatic rings play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

Key Observations :

Piperidine Ring Modifications

- Pyridin-4-yl vs.

- Trifluoroethoxy Modifications: Compounds like 5-Chloro-2-fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide () exhibit increased lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound .

Biological Activity

2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS Number: 2034231-35-9) is a synthetic organic compound belonging to the class of benzenesulfonamides. Its unique structure, which includes a fluorinated benzene ring and a piperidine moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 349.4 g/mol. The presence of the fluorine atom is often associated with enhanced biological activity due to improved metabolic stability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2034231-35-9 |

Anticancer Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, derivatives of benzamides containing piperidine rings have been shown to inhibit various cancer cell lines, including lung, colorectal, and breast cancers.

A study highlighted that compounds containing the piperidine structure demonstrated antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting that the piperidine moiety plays a crucial role in their biological activity .

The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atom and the pyridine group enhance binding affinity to these targets, modulating their activities and leading to desired biological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the chemical structure can significantly impact the biological activity of this compound. For instance, the introduction of electron-withdrawing groups such as fluorine enhances antibacterial properties, while variations in the piperidine substituent can affect potency against different cancer types .

Case Studies

- Antibacterial Activity : In vitro tests showed that certain derivatives exhibited notable antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for some tested compounds .

- Antitumor Activity : A study on related compounds demonstrated significant antitumor activity in vivo, indicating potential for further development in cancer therapeutics .

Q & A

Q. Optimization Strategies :

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful moisture control.

- Temperature : Maintain low temperatures during sulfonamide coupling to minimize side reactions.

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., bond angles, torsion parameters) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide NH at ~10 ppm, pyridinyl protons at 7–8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C₁₇H₁₉FN₃O₂S: 348.12 g/mol) .

- HPLC-PDA : Assesses purity (>95% by area normalization) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data in anti-inflammatory studies?

Methodological Answer:

Bioavailability Assessment : Measure plasma concentration via LC-MS/MS to confirm adequate systemic exposure .

Metabolite Profiling : Identify active/inactive metabolites using liver microsome assays (e.g., CYP450 isoforms) .

Model Selection : Use disease-relevant in vivo models (e.g., carrageenan-induced paw edema in rats) to mirror human pathophysiology .

Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ values with effective plasma levels .

Advanced: What strategies are employed to elucidate the structure-activity relationship (SAR) of derivatives?

Methodological Answer:

Functional Group Modification :

- Replace the 2-fluoro group with Cl or CF₃ to assess electronic effects .

- Vary the piperidine-pyridinyl linker length to optimize steric fit in target binding pockets .

Biological Testing :

- Screen analogs against COX-2 (enzyme inhibition assays) and cancer cell lines (MTT assays) .

Computational Modeling :

- Use molecular docking (e.g., AutoDock) to predict binding modes with target proteins (e.g., GATA-2) .

Advanced: What methodologies determine binding affinity and selectivity toward molecular targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K_D for COX-2 inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of target-ligand interactions .

- Competitive Binding Assays : Use radiolabeled probes (e.g., ³H-labeled inhibitors) to assess selectivity over related enzymes/receptors .

Basic: What are the critical factors in designing stability studies under various storage conditions?

Methodological Answer:

- Stress Conditions :

- Analytical Monitoring :

Advanced: How can metabolic instability identified in pharmacokinetic studies be addressed?

Methodological Answer:

Prodrug Design : Introduce ester or amide prodrug moieties to shield labile groups (e.g., sulfonamide) .

Structural Modification : Replace metabolically vulnerable sites (e.g., methylsulfanyl → trifluoromethyl) to reduce CYP450-mediated oxidation .

Co-Administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.